molecular formula C8H6N2O2 B11921035 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one

2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one

Cat. No.: B11921035
M. Wt: 162.15 g/mol
InChI Key: GKCABIYBAXNBEO-UHFFFAOYSA-N
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Description

2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one is a heterocyclic compound that features a fused ring system combining pyridine and oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst . Another approach involves the use of Mannich reaction conditions, where a phenol, primary amine, and formaldehyde are reacted to form the oxazine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.

    Cyclization: Active methylene compounds and catalysts like sodium ethoxide are employed.

Major Products:

Scientific Research Applications

2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one stands out due to its specific ring structure, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its promising biological activities make it a valuable compound in research and industry.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-methylpyrido[3,2-e][1,3]oxazin-4-one

InChI

InChI=1S/C8H6N2O2/c1-5-10-7(11)6-3-2-4-9-8(6)12-5/h2-4H,1H3

InChI Key

GKCABIYBAXNBEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C2=C(O1)N=CC=C2

Origin of Product

United States

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